Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H28N4O4S and its molecular weight is 480.58. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Chemical Properties:
- The compound was involved in the development of a stereoselective and economical synthesis process for CGRP receptor antagonists, demonstrating its utility in complex chemical syntheses (Cann et al., 2012).
- Its structural analogs have been synthesized and analyzed for antibacterial activities and pharmacological properties, indicating its relevance in the development of antimicrobial agents (Chu et al., 1991).
2. Luminescent Properties and Photo-induced Electron Transfer:
- Research has been conducted on naphthalimide model compounds structurally similar to this compound, exploring their luminescent properties and photo-induced electron transfer, which could have implications for its applications in photophysical studies (Gan et al., 2003).
3. Pharmacological Research:
- The compound's analogs have been evaluated for their anti-proliferative effect on human cancer cell lines, showcasing its potential in cancer research (Suresh et al., 2013).
- Its structural variants have been tested as α1-adrenoceptor antagonists, which could be relevant in the treatment of hypertension and related cardiovascular conditions (Abou-Seri et al., 2011).
4. Antibacterial and Antiviral Studies:
- Synthesis and antimicrobial study of fluoroquinolone-based derivatives indicate the compound's potential application in developing new antibacterial agents (Patel & Patel, 2010).
- Research on its derivatives has shown significant antiviral activity against avian paramyxo virus, suggesting its utility in antiviral drug development (Selvakumar et al., 2018).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, suggesting that the compound could potentially interact with multiple targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Piperazine derivatives often act as ligands for receptors, binding to the receptor and modulating its activity .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Given the wide range of biological activities associated with piperazine and indole derivatives , it’s likely that multiple pathways could be involved.
properties
CAS RN |
946241-36-7 |
---|---|
Product Name |
Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate |
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-4-6-21(17(16)2)27-11-13-28(14-12-27)22(30)9-10-29-23(31)19-8-7-18(24(32)33-3)15-20(19)26-25(29)34/h4-8,15H,9-14H2,1-3H3,(H,26,34) |
InChI Key |
FETXQETUZNJFOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
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